molecular formula C20H30O3 B14710109 (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 20237-54-1

(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one

Cat. No.: B14710109
CAS No.: 20237-54-1
M. Wt: 318.4 g/mol
InChI Key: GCEHEWIASHOPAU-BDVJJGLGSA-N
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Description

(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one typically involves multiple steps, including the formation of the indeno[5,4-f]chromen core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one include other indeno[5,4-f]chromen derivatives and related polycyclic compounds.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and fused rings, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages in various applications.

Properties

CAS No.

20237-54-1

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one

InChI

InChI=1S/C20H30O3/c1-12(21)14-5-6-15-13-4-7-17-20(3,11-9-18(22)23-17)16(13)8-10-19(14,15)2/h13-17H,4-11H2,1-3H3/t13-,14+,15-,16-,17+,19+,20+/m0/s1

InChI Key

GCEHEWIASHOPAU-BDVJJGLGSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)O4)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)O4)C)C

Origin of Product

United States

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